molecular formula C22H30N4O4 B11378651 5-{[3-(diethylamino)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{[3-(diethylamino)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11378651
M. Wt: 414.5 g/mol
InChI Key: TXOVNSHGEIEXRT-MDZDMXLPSA-N
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Description

5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique structure that combines an oxazole ring with a trimethoxyphenyl group and a diethylaminopropylamino side chain, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The key steps include the formation of the oxazole ring, the introduction of the trimethoxyphenyl group, and the attachment of the diethylaminopropylamino side chain. Common reagents used in these reactions include aldehydes, amines, and nitriles, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminopropylamino side chain, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the nitrile group, potentially converting them into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced oxazole derivatives.

    Substitution: Introduction of various functional groups on the trimethoxyphenyl ring.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Medicine: Exploration of its pharmacological properties, including potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry: Use in the development of new materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBONITRILE
  • 5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBONITRILE
  • 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-(3,4-DIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness: The unique combination of the oxazole ring, trimethoxyphenyl group, and diethylaminopropylamino side chain in 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

5-[3-(diethylamino)propylamino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H30N4O4/c1-6-26(7-2)12-8-11-24-22-17(15-23)25-20(30-22)10-9-16-13-18(27-3)21(29-5)19(14-16)28-4/h9-10,13-14,24H,6-8,11-12H2,1-5H3/b10-9+

InChI Key

TXOVNSHGEIEXRT-MDZDMXLPSA-N

Isomeric SMILES

CCN(CC)CCCNC1=C(N=C(O1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C#N

Canonical SMILES

CCN(CC)CCCNC1=C(N=C(O1)C=CC2=CC(=C(C(=C2)OC)OC)OC)C#N

Origin of Product

United States

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